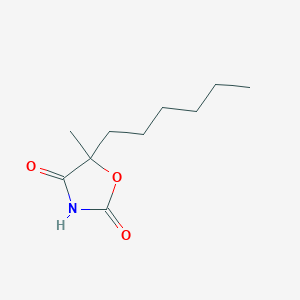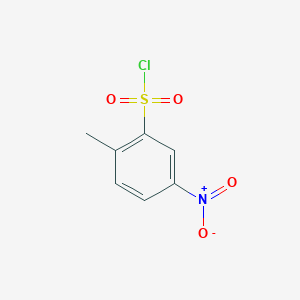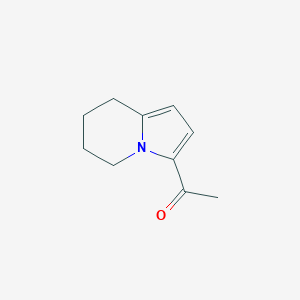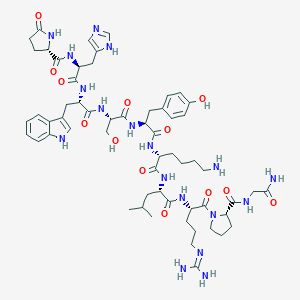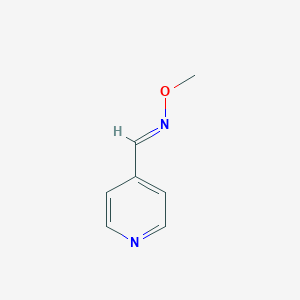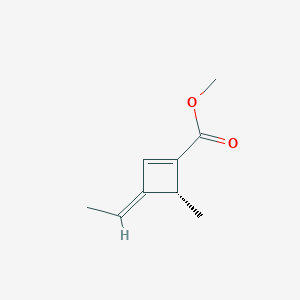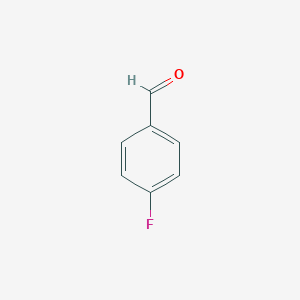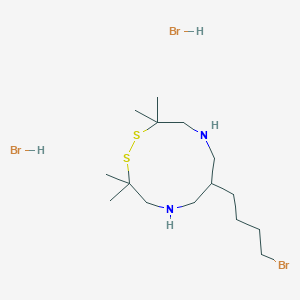
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane, also known as BBDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. BBDTC is a cyclic sulfur-nitrogen compound that contains a macrocyclic ring structure. This compound is synthesized using a relatively simple method and has been used in various scientific research applications.
Mechanism Of Action
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane functions as a chelating agent by forming a complex with metal ions. The macrocyclic ring structure of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane allows it to bind to metal ions in a specific manner, forming a stable complex. This complex can then be used in various applications such as metal extraction or as a contrast agent for MRI.
Biochemical And Physiological Effects
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a relatively new compound, and further research is needed to fully understand its effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in lab experiments is its high affinity for metal ions. This property makes it an excellent chelating agent for metal extraction and purification. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is that it has not been extensively studied in living organisms, and its effects on human health are not fully understood.
Future Directions
There are several future directions for research on 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane. One area of research is the development of new materials for electronic devices using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane as a precursor. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have unique electronic properties, and its incorporation into electronic materials could lead to the development of new technologies. Another area of research is the use of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in the development of new contrast agents for MRI. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions, and its incorporation into contrast agents could improve the sensitivity and specificity of MRI. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane on living organisms. This research could lead to the development of new applications for 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Conclusion
In conclusion, 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a unique chemical compound that has gained attention in scientific research due to its high affinity for metal ions and unique properties. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications such as metal extraction, the development of contrast agents for MRI, and the synthesis of new materials for electronic devices. Further research is needed to fully understand the potential applications of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Synthesis Methods
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is synthesized by reacting 1,2-diaminoethane with 1,4-dibromobutane in the presence of sulfur and a catalyst. The reaction forms a macrocyclic ring structure that contains both sulfur and nitrogen atoms. The resulting compound is purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications due to its unique properties. One of its most common uses is as a chelating agent for metal ions. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions such as copper, zinc, and nickel, and can be used to extract these ions from various sources. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has also been used in the development of contrast agents for magnetic resonance imaging (MRI) and in the synthesis of new materials for electronic devices.
properties
CAS RN |
129915-24-8 |
|---|---|
Product Name |
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane |
Molecular Formula |
C15H33Br3N2S2 |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
7-(4-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane;dihydrobromide |
InChI |
InChI=1S/C15H31BrN2S2.2BrH/c1-14(2)11-17-9-13(7-5-6-8-16)10-18-12-15(3,4)20-19-14;;/h13,17-18H,5-12H2,1-4H3;2*1H |
InChI Key |
KMXRYUCLHHUOPY-UHFFFAOYSA-N |
SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
Canonical SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
Other CAS RN |
129915-24-8 |
synonyms |
7-(4'-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane 7-BBTDU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



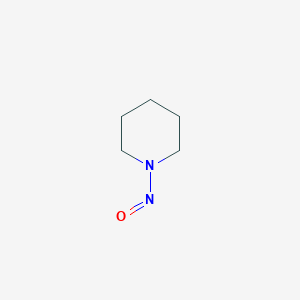
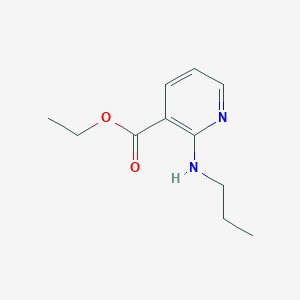
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
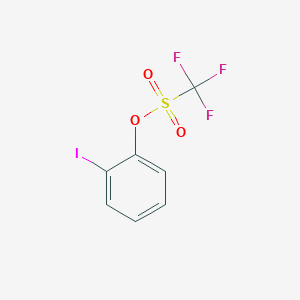
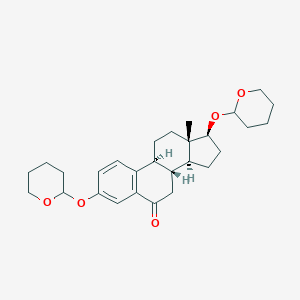
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
